molecular formula C19H13FN6O4 B2956745 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 852450-61-4

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2956745
CAS No.: 852450-61-4
M. Wt: 408.349
InChI Key: SBHYMNBWNOWMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole-pyrimidine core. Its structure includes a 4-fluorophenyl group at position 1 and a 3-nitrophenyl acetamide moiety. Though specific data on its synthesis or bioactivity are absent in the provided evidence, structural analogs suggest its relevance in kinase inhibition or anticancer research .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN6O4/c20-12-4-6-14(7-5-12)25-18-16(9-22-25)19(28)24(11-21-18)10-17(27)23-13-2-1-3-15(8-13)26(29)30/h1-9,11H,10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHYMNBWNOWMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H16FN5O3C_{20}H_{16}FN_{5}O_{3}, with a molecular weight of 393.4 g/mol. The presence of a fluorinated phenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

The mechanism of action for this compound involves interaction with specific molecular targets, particularly kinases involved in cell signaling pathways. Pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit various kinases, which play crucial roles in cell proliferation and survival. The compound may modulate the activity of these enzymes, leading to antiproliferative effects in cancer cells.

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their antiproliferative activity against the NCI 60 human tumor cell line panel. One derivative demonstrated a remarkable ability to halt the cell cycle at the S phase and significantly increase apoptosis in specific cancer cell lines (MDA-MB-468) .
  • The compound has been shown to inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), which are critical for cancer progression .

Anti-inflammatory Activity

Additionally, compounds within this class have been assessed for their anti-inflammatory properties:

  • In vitro studies indicated that certain pyrazolo[3,4-d]pyrimidine derivatives can inhibit nitric oxide production in LPS-induced RAW264.7 macrophages, suggesting potential applications in treating inflammatory diseases .
  • The anti-inflammatory activity was comparable to standard drugs like Indomethacin in some cases .

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInhibition of cell proliferation
Apoptosis InductionIncreased apoptosis in MDA-MB-468
Anti-inflammatoryInhibition of NO production

Case Study: Antiproliferative Effects

In a study focusing on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives, one compound showed an increase in caspase-3 levels by 7.32-fold compared to controls in breast cancer cell lines. This suggests that the compound not only inhibits proliferation but also promotes programmed cell death .

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores

2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide
  • Molecular Formula : C23H18FN7O2
  • Key Features : Contains a 3-methylpyrazole and phenyl substituent.
  • Comparison : The absence of a nitro group reduces electron-withdrawing effects compared to the target compound. The methyl group may enhance lipophilicity but reduce polar interactions. Molecular mass (443.442) is comparable, suggesting similar pharmacokinetic profiles .
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
  • Molecular Formula : C20H13F4N5O2
  • Key Features : Trifluoromethylphenyl substituent.
  • Comparison : The trifluoromethyl group increases lipophilicity and metabolic resistance compared to the nitro group. This substitution may improve blood-brain barrier penetration but reduce solubility in aqueous environments .
N-(4-Acetylphenyl)-2-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
  • Key Features : Chlorophenyl and acetylphenyl groups.
  • Comparison : The chlorine atom provides moderate electron-withdrawing effects, while the acetyl group introduces hydrogen-bonding capability. This compound may exhibit different target selectivity due to steric and electronic variations .

Compounds with Modified Aryl Substituents

2-(1-(2,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(Trifluoromethyl)phenyl)acetamide
  • Molecular Formula : C22H18F3N5O2
  • Key Features : 2,4-Dimethylphenyl and trifluoromethyl groups.
  • The trifluoromethyl group enhances stability but may limit solubility .
2-(3-Methoxyphenoxy)-N-(4-Oxo-1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
  • Molecular Formula : C20H17N5O4
  • Key Features: Methoxyphenoxy substituent.
  • Comparison : The methoxy group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature. This difference could alter electronic interactions with target proteins or enzymes .
Melting Points and Stability
  • Fluorophenyl Analogues : Compounds with fluorine (e.g., mp 214–216°C in ) generally exhibit moderate melting points, influenced by halogen size and substituent polarity .

Functional Group Impact on Bioactivity

  • Nitro Group (Target Compound) : Enhances binding to nitroreductases or enzymes with polar active sites but may confer metabolic instability.
  • Fluoro/Chloro Groups : Improve metabolic stability and membrane permeability but may reduce interaction strength in polar environments .
  • Trifluoromethyl Groups : Increase lipophilicity and resistance to oxidative metabolism, advantageous in CNS-targeting drugs .

Q & A

Q. Basic

  • 1H NMR : Identifies tautomeric forms (amine:imine ratios) via NH proton signals (δ 10.10–13.30 ppm) and aromatic substituents (e.g., 4-fluorophenyl at δ 7.42–7.58 ppm) .
  • X-ray crystallography : Resolves crystal packing and confirms regiochemistry of the pyrazolo[3,4-d]pyrimidinone core (e.g., triclinic P1 space group with unit cell parameters: a=8.5088 Å, b=9.8797 Å) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C22H16FN5O4: 454.12) .

How do researchers address conflicting data regarding the compound's tautomeric forms observed in different solvents?

Advanced
Variable-temperature NMR (VT-NMR) in DMSO-d6 and CDCl3 reveals solvent-dependent tautomerism. For instance, in DMSO, the amine:imine ratio shifts to 60:40 at 25°C due to hydrogen bonding, whereas non-polar solvents favor the imine form. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G* basis sets predict energy differences (<2 kcal/mol) between tautomers, aligning with experimental observations .

What in vitro models are suitable for evaluating the anticancer potential of this compound?

Q. Advanced

  • Cell viability assays : MTT assay in A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells, with IC50 values compared to doxorubicin .
  • Mechanistic studies : Caspase-3 activation (fluorometric assays) and suppression of NF-κB/IL-6 pathways (Western blot/qPCR) in treated cells .
  • Cell cycle analysis : Flow cytometry after propidium iodide staining to assess G1/S arrest .

How can computational chemistry aid in predicting binding affinity with kinase targets?

Advanced
Molecular docking (AutoDock Vina) using crystal structures of EGFR (PDB: 1M17) or Aurora kinases (PDB: 4B9N) identifies key interactions:

  • Hydrogen bonds : Between the 4-oxo group and kinase hinge region (e.g., Met793 in EGFR).
  • π-Stacking : 3-Nitrophenyl moiety with hydrophobic pockets.
    MD simulations (GROMACS) over 100 ns validate stability of ligand-protein complexes .

What are the key challenges in achieving regioselectivity during synthesis?

Basic
Competing nucleophilic sites on the pyrazolo[3,4-d]pyrimidinone core (N1 vs. N5) require directing groups. Using bulky bases (e.g., DBU) or Lewis acids (ZnCl2) favors substitution at N1, while electron-withdrawing groups (e.g., -NO2) on acetamide enhance N5 selectivity .

How do the 4-fluorophenyl and 3-nitrophenyl groups influence pharmacokinetic properties?

Q. Advanced

  • Lipophilicity (LogP) : Calculated (ChemAxon) as 3.2, favoring blood-brain barrier penetration.
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation, while the nitro group may undergo reductase metabolism in vivo.
  • Solubility : Poor aqueous solubility (<10 µM) necessitates formulation with co-solvents (e.g., PEG-400) for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.